4-((2-Chlorobenzyl)oxy)benzonitrile
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Overview
Description
4-((2-Chlorobenzyl)oxy)benzonitrile is an organic compound with the molecular formula C14H10ClNO It is a derivative of benzonitrile, where a 2-chlorobenzyl group is attached to the oxygen atom of the benzonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chlorobenzyl)oxy)benzonitrile typically involves the reaction of 2-chlorobenzyl chloride with 4-hydroxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is then purified using techniques like recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2-Chlorobenzyl)oxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chlorobenzyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitrile group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Major Products Formed
Nucleophilic substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include primary amines.
Scientific Research Applications
4-((2-Chlorobenzyl)oxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Chlorobenzyl)oxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Bromobenzyl)oxy)benzonitrile
- 4-((2-Methylbenzyl)oxy)benzonitrile
- 4-((2-Fluorobenzyl)oxy)benzonitrile
Uniqueness
4-((2-Chlorobenzyl)oxy)benzonitrile is unique due to the presence of the chlorine atom in the 2-chlorobenzyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents, such as bromine, methyl, or fluorine.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDCGRRJVOGSRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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